molecular formula C12H7F2N B6257887 3,6-difluoro-9H-carbazole CAS No. 1041143-98-9

3,6-difluoro-9H-carbazole

Cat. No.: B6257887
CAS No.: 1041143-98-9
M. Wt: 203.2
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Description

3,6-Difluoro-9H-carbazole is an organic compound with the molecular formula C12H7F2N. It is a derivative of carbazole, where two hydrogen atoms at the 3 and 6 positions are replaced by fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-difluoro-9H-carbazole typically involves the fluorination of carbazole. One common method is the direct fluorination of carbazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available carbazole. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-Difluoro-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-difluoro-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorine atoms enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 3,6-difluoro-9H-carbazole exhibits unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which influences the electronic distribution within the molecule, enhancing its stability and reactivity. This makes this compound particularly valuable in applications requiring high-performance materials and specific biological activities .

Properties

CAS No.

1041143-98-9

Molecular Formula

C12H7F2N

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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